Cas no 19077-97-5 (Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-)

Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- structure
19077-97-5 structure
Nome del prodotto:Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
Numero CAS:19077-97-5
MF:C9H12N4O3S
MW:256.281579971313
CID:166277
PubChem ID:87925

Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetamide,N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
    • N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide
    • N-[4-[[(aminoiminomethyl)amino]sulphonyl]phenyl]acetamide
    • (N-acetyl-sulfanilyl)-guanidine
    • 4-Acetamino-benzolsulfonyl-guanidin
    • AC1L3EON
    • AC1Q6TIH
    • Acetamide, N
    • Acetylsulfaguanidin
    • acetylsulfaguanidine
    • CHEMBL53801
    • N-(4-(((Aminoiminomethyl)amino)sulfonyl)phenyl)acetamide
    • N-(4-{[(aminoiminomethyl)amino]sulfonyl}phenyl)acetamide
    • n-[4-(carbamimidoylsulfamoyl)phenyl]acetamide
    • N-[4-[[(Aminoiminomethyl)amino]sulfonyl]phenyl]acetamide
    • Nsc 28593
    • Einecs 242-800-4
    • N4-Acetylsulfaguanidine
    • 4-Acetylamino-N-(aminoiminomethyl)benzenesulfonamide
    • Acetamide, N-(4-(((aminoiminomethyl)amino)sulfonyl)phenyl)-
    • SULGIN ASG
    • BDBM50087944
    • N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]acetamide
    • NSC28593
    • CS-0117059
    • N-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]ACETAMIDE
    • n4-acetylsulfanilylguanidine
    • DTXSID90885080
    • CY3Y2W2RLN
    • NS00047528
    • UNII-CY3Y2W2RLN
    • N-[4-(Diaminomethylene-sulfamoyl)-phenyl]-acetamide
    • N-(4-(((Aminoiminomethyl)amino)sulphonyl)phenyl)acetamide
    • AKOS000366073
    • Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
    • P-(GUANIDINOSULFONYL)ACETANILIDE
    • NSC-28593
    • 19077-97-5
    • BDTLWPHLHNDHRC-UHFFFAOYSA-N
    • DS-009613
    • DTXCID901024484
    • Inchi: InChI=1S/C9H12N4O3S/c1-7(14)13-8-2-4-9(5-3-8)17(15,16)12-6-11-10/h2-6H,10H2,1H3,(H,11,12)(H,13,14)
    • Chiave InChI: PKKDLKFYGNOAKP-UHFFFAOYSA-N
    • Sorrisi: N/N=C/NS(C1C=CC(NC(=O)C)=CC=1)(=O)=O

Proprietà calcolate

  • Massa esatta: 256.06316
  • Massa monoisotopica: 256.06301143g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 400
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 136Ų
  • XLogP3: -0.6

Proprietà sperimentali

  • Densità: 1.4111 (rough estimate)
  • Indice di rifrazione: 1.6200 (estimate)
  • PSA: 127.64
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.